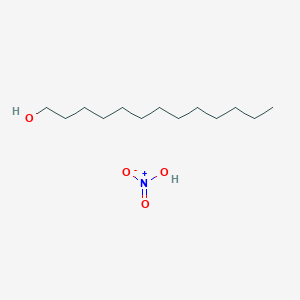
Nitric acid;tridecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid; tridecan-1-ol is a compound that combines the properties of nitric acid (HNO₃) and tridecan-1-ol (C₁₃H₂₈O) Nitric acid is a highly corrosive and toxic strong acid, commonly used as a reagent in laboratories and industrial processesIt is used in various applications, including as a lubricant and in the manufacture of surfactants and plasticizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid; tridecan-1-ol involves the nitration of tridecan-1-ol. This process typically requires the use of concentrated nitric acid under controlled temperature conditions to avoid excessive oxidation or decomposition of the alcohol. The reaction can be represented as follows:
C13H28O+HNO3→C13H27ONO2+H2O
Industrial Production Methods: Industrial production of nitric acid; tridecan-1-ol may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product by minimizing side reactions and decomposition .
Types of Reactions:
Oxidation: Nitric acid; tridecan-1-ol can undergo oxidation reactions, where the tridecan-1-ol moiety is further oxidized to carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form tridecan-1-ol and other reduced nitrogen species.
Substitution: Nitric acid; tridecan-1-ol can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Tridecan-1-ol and nitrogen oxides.
Substitution: Various substituted tridecan-1-ol derivatives
Aplicaciones Científicas De Investigación
Nitric acid; tridecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrate group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of nitric acid; tridecan-1-ol involves the interaction of the nitrate group with various molecular targets. The nitrate group can release nitric oxide (NO), a signaling molecule involved in various physiological processes. This release can modulate pathways related to vasodilation, immune response, and neurotransmission. The tridecan-1-ol moiety can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Dodecan-1-ol: A fatty alcohol with one less carbon atom, used similarly in surfactants and lubricants.
Tetradecan-1-ol: A fatty alcohol with one more carbon atom, also used in similar applications.
Nitric acid; dodecan-1-ol: A compound with similar properties but with a shorter carbon chain.
Uniqueness: Nitric acid; tridecan-1-ol is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubility in organic solvents and reactivity with aqueous systems .
Propiedades
Número CAS |
105415-80-3 |
|---|---|
Fórmula molecular |
C13H29NO4 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
nitric acid;tridecan-1-ol |
InChI |
InChI=1S/C13H28O.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;2-1(3)4/h14H,2-13H2,1H3;(H,2,3,4) |
Clave InChI |
OGNVOKXGAOIFFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCO.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
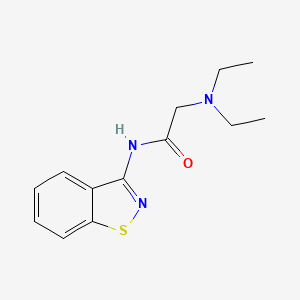
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
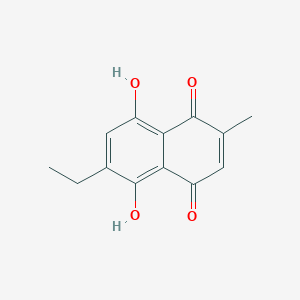
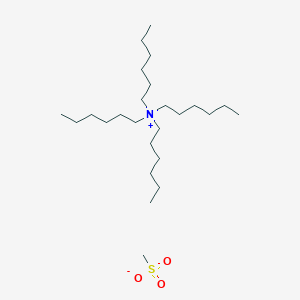

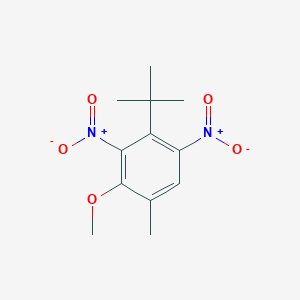
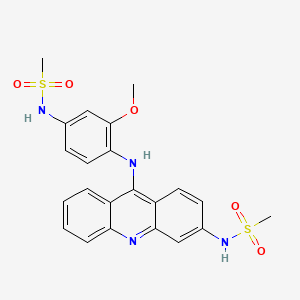
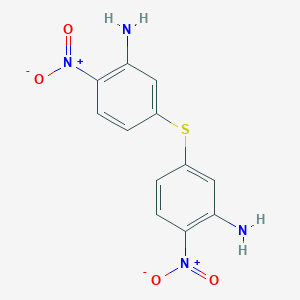
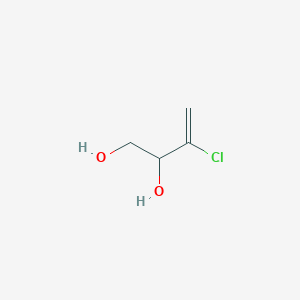

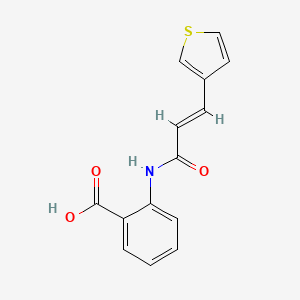
![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)

